molecular formula C26H24ClN3O3S2 B12028655 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12028655
M. Wt: 526.1 g/mol
InChI Key: SOSQEKLCPHYVDI-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic derivative featuring a benzothieno[2,3-d]pyrimidinone scaffold fused with a cyclohexane ring. Key structural elements include:

  • A sulfanyl-linked acetamide moiety at position 2, enabling hydrogen bonding and structural diversity. An N-(2-methoxy-5-methylphenyl) group on the acetamide, introducing steric bulk and polar functionality.

Properties

Molecular Formula

C26H24ClN3O3S2

Molecular Weight

526.1 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C26H24ClN3O3S2/c1-15-7-12-20(33-2)19(13-15)28-22(31)14-34-26-29-24-23(18-5-3-4-6-21(18)35-24)25(32)30(26)17-10-8-16(27)9-11-17/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

SOSQEKLCPHYVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene and pyrimidine intermediates. These intermediates are then combined through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to improve efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Variations in the Benzothieno-Pyrimidinone Core

Compound ID Core Structure Substituent at Position 3 Key Functional Groups Molecular Weight (g/mol) Reference
Target Hexahydrobenzothieno-pyrimidinone 4-Chlorophenyl Sulfanyl-acetamide, 2-methoxy-5-methylphenyl ~525*
Compound A Hexahydrobenzothieno-pyrimidinone 4-Methylphenyl Sulfanyl-acetamide, 4-chloro-2-methoxy-5-methylphenyl ~539
Compound B Hexahydrobenzothieno-pyrimidinone 4-Methoxyphenyl Sulfanyl-acetamide, 4-chlorophenyl ~541
Compound C Tetrahydrobenzothieno-triazolopyrimidine 4-Methylphenyl Sulfanyl-acetamide, phenyl ~452

*Estimated based on analogous compounds.

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-methylphenyl (Compound A) and 4-methoxyphenyl (Compound B) groups. This may influence binding affinity in enzyme inhibition assays .
  • Core Rigidity: The hexahydrobenzothieno-pyrimidinone core in the target compound and Compounds A/B provides greater conformational stability than the tetrahydrobenzothieno-triazolopyrimidine core in Compound C, which may affect bioavailability .

Acetamide Substituent Variations

Table 2: Modifications in the Acetamide Side Chain

Compound ID N-Substituent Key Features Impact on Solubility Reference
Target 2-Methoxy-5-methylphenyl Polar methoxy group, steric methyl group Moderate solubility in polar aprotic solvents
Compound D 2,5-Dimethylphenyl Hydrophobic methyl groups Lower aqueous solubility
Compound E 4-Sulfamoylphenyl Polar sulfonamide group High aqueous solubility

Key Findings :

  • Polar vs. Nonpolar Groups: The 2-methoxy-5-methylphenyl group in the target compound balances hydrophobicity and polarity, contrasting with the purely hydrophobic 2,5-dimethylphenyl (Compound D) and the highly polar 4-sulfamoylphenyl (Compound E) .

Key Findings :

  • Consistent Methodology : The target compound and analogs (e.g., Compounds A, C) are synthesized via nucleophilic substitution under mild conditions (room temperature, anhydrous acetone), ensuring reproducibility .
  • Yield Optimization : Higher yields (~74%) are achieved with electron-rich aromatic precursors (e.g., 4-methylphenyl), while electron-deficient groups (e.g., 4-chlorophenyl) may slightly reduce yields due to steric or electronic effects .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3O3SC_{24}H_{24}ClN_{3}O_{3}S, with a molecular weight of approximately 450.0 g/mol. The structure features a benzothieno-pyrimidine core which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzothieno-pyrimidine family. For instance, compounds with similar scaffolds have shown significant growth inhibition across various human cancer cell lines. Specifically:

  • In vitro Studies : Compounds derived from benzothieno-pyrimidine structures exhibited IC50 values ranging from 4 nM to 37 µM against multiple cancer cell lines, including prostate (PC-3), renal (UO-31), and breast cancer (MCF-7) cells .
  • Mechanism of Action : The mechanism involves the inhibition of the CYP17 enzyme, crucial for androgen synthesis. This inhibition leads to reduced testosterone levels and subsequent anti-proliferative effects on cancer cells .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds suggest favorable oral bioavailability and metabolic stability. The ADME (Absorption, Distribution, Metabolism, Excretion) profile indicates that these compounds can be promising candidates for further development into therapeutic agents .

Case Studies

Several case studies have documented the efficacy of benzothieno-pyrimidine derivatives:

  • Study on Compound 5c : This compound demonstrated double and quadruple activity compared to standard treatments like staurosporine and abiraterone against prostate cancer cell lines. The study also included cell cycle analysis and apoptosis induction assessments .
  • CYP17 Inhibition : In vivo studies showed that compound 5c effectively suppressed CYP17 enzyme activity in prostate cancer models, indicating its potential as a targeted therapy for hormone-dependent cancers .

Data Table: Summary of Biological Activities

Activity Details
Anticancer Activity IC50 values: 4 nM - 37 µM against various cell lines
Mechanism CYP17 enzyme inhibition leading to reduced testosterone
Pharmacokinetics Good oral bioavailability; metabolic stability

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